(Z)-7-[(2S,4S,5R)-4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid
Overview
Description
ICI 185,282 is a potent thromboxane receptor antagonist. It was developed by AstraZeneca Pharmaceuticals for potential use in the treatment of inflammatory diseases . The compound has the molecular formula C18H21F3O5 and a molecular weight of 374.36 . It is known for its ability to inhibit thromboxane A2 receptors, which play a significant role in platelet aggregation and smooth muscle contraction .
Preparation Methods
The synthesis of ICI 185,282 involves several steps. The key intermediate is 5-(Z)-7-([2,4,5-cis]-4-O-hydroxyphenyl-2-trifluoromethyl-1,3-dioxan-5-yl)heptenoic acid The final step involves the formation of the heptenoic acid moiety . Industrial production methods are not widely documented, but the synthesis generally requires precise control of reaction conditions to ensure the desired stereochemistry and purity of the final product .
Chemical Reactions Analysis
ICI 185,282 undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
ICI 185,282 exerts its effects by selectively binding to thromboxane A2 receptors, thereby inhibiting their activity . This inhibition prevents thromboxane A2 from inducing platelet aggregation and smooth muscle contraction . The molecular targets of ICI 185,282 include platelet and pulmonary thromboxane A2 receptors . The compound’s activity at these receptors is responsible for its therapeutic effects in preventing abnormal platelet aggregation and bronchospasm .
Comparison with Similar Compounds
ICI 185,282 is unique among thromboxane receptor antagonists due to its high potency and selectivity . Similar compounds include:
SQ29,548: Another thromboxane receptor antagonist with similar potency.
BM13.177: A structurally unrelated compound that also inhibits thromboxane A2 receptors.
Compared to these compounds, ICI 185,282 has shown superior selectivity and oral activity, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
(Z)-7-[(2S,4S,5R)-4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3O5/c19-18(20,21)17-25-11-12(7-3-1-2-4-10-15(23)24)16(26-17)13-8-5-6-9-14(13)22/h1,3,5-6,8-9,12,16-17,22H,2,4,7,10-11H2,(H,23,24)/b3-1-/t12-,16+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAVGFSZMACJHA-PMNBYGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C(F)(F)F)C2=CC=CC=C2O)CC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H](O1)C(F)(F)F)C2=CC=CC=C2O)C/C=C\CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501026088 | |
Record name | (Z)-7-[(2S,4S,5R)-4-(2-Hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106393-80-0 | |
Record name | Ici 185282 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106393800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-7-[(2S,4S,5R)-4-(2-Hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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